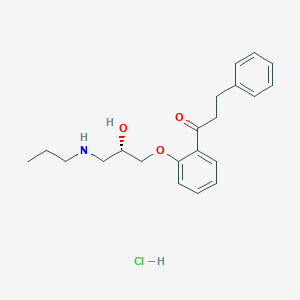

(S)-(-)-propafenone hydrochloride

Descripción

Contextualization of Propafenone (B51707) as a Chiral Antiarrhythmic Agent

Propafenone is classified as a Class 1C antiarrhythmic agent, which functions primarily by blocking sodium channels in the heart. drugbank.comyoutube.comwikipedia.orggoodrx.com This action slows the conduction of electrical impulses, thereby stabilizing the heart's rhythm. drugbank.comyoutube.comwikipedia.orggoodrx.com It also possesses beta-adrenergic blocking properties, which contribute to its antiarrhythmic effects. youtube.comwikipedia.orgnih.gov

A key feature of propafenone is its chirality, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-propafenone and (R)-propafenone. nih.govahajournals.org The propafenone used in clinical practice is a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.govahajournals.org Both (S)- and (R)-propafenone are potent sodium channel blockers. ahajournals.orgnih.gov However, the (S)-enantiomer is a significantly more potent beta-blocker than the (R)-enantiomer. nih.govahajournals.org This stereoselectivity extends to its metabolism, with the two enantiomers being processed differently by the body. nih.govresearchgate.net

The electrophysiological effects of propafenone include a reduction in the upstroke velocity of the action potential (Phase 0), an increase in the diastolic excitability threshold, and a prolongation of the effective refractory period. drugbank.comnih.gov These actions collectively contribute to its ability to suppress abnormal heart rhythms. drugbank.comnih.gov

Rationale for Enantiomer-Specific Research in Chemical Biology and Pharmacology

Key areas of research interest include:

Stereoselective Pharmacodynamics: The (S)-enantiomer of propafenone is primarily responsible for the beta-blocking activity of the racemic mixture, with a potency approximately 100-fold greater than the (R)-enantiomer. nih.govahajournals.org In contrast, both enantiomers exhibit similar sodium channel-blocking effects. nih.govahajournals.orgahajournals.orgnih.gov Recent research has also explored the differential effects of the enantiomers on other ion channels, such as the ryanodine (B192298) receptor (RyR2), where (R)-propafenone acts as an inhibitor while (S)-propafenone does not at clinically relevant concentrations. ahajournals.orgnih.gov

Stereoselective Pharmacokinetics and Metabolism: Studies have demonstrated that the disposition of propafenone enantiomers is stereoselective. nih.govahajournals.orgnih.govresearchgate.net After oral administration of the racemic mixture, the plasma concentrations of (S)-propafenone are typically higher than those of (R)-propafenone. nih.govahajournals.orgnih.govresearchgate.net This is attributed to stereoselective metabolism, where the (R)-enantiomer can inhibit the metabolism of the (S)-enantiomer. nih.govnih.gov The metabolism of propafenone is also subject to genetic polymorphism, particularly related to the CYP2D6 enzyme. youtube.com

Unraveling Enantiomer-Enantiomer Interactions: Research has shown that an interaction between the (S) and (R) enantiomers can modulate the effects of the racemic drug. nih.gov Specifically, (R)-propafenone impairs the disposition of (S)-propafenone, leading to more pronounced beta-blocking effects than would be predicted from the administration of the (S)-enantiomer alone. nih.gov This highlights that the effects of a racemic drug are not simply the sum of its individual enantiomers.

Pharmacodynamic Properties of Propafenone Enantiomers

| Property | (S)-(-)-Propafenone | (R)-(+)-Propafenone |

|---|---|---|

| Sodium Channel Blockade | Potent | Potent ahajournals.orgnih.gov |

| Beta-Adrenergic Blockade | Potent (approx. 100-fold > (R)-enantiomer) nih.govahajournals.org | Weak nih.govahajournals.org |

| Ryanodine Receptor (RyR2) Inhibition | No significant inhibition at clinical concentrations ahajournals.orgnih.gov | Inhibitor ahajournals.orgnih.gov |

Pharmacokinetic Parameters of Propafenone Enantiomers After Racemic Administration

| Parameter | (S)-(-)-Propafenone | (R)-(+)-Propafenone | S/R Ratio |

|---|---|---|---|

| Area Under the Curve (AUC) | Higher | Lower | ~1.50 - 1.73 nih.govahajournals.orgnih.govresearchgate.net |

| Apparent Oral Clearance | Lower | Higher | ~0.68 nih.govresearchgate.net |

Propiedades

Número CAS |

107381-36-2 |

|---|---|

Fórmula molecular |

C21H28ClNO3 |

Peso molecular |

377.9 g/mol |

Nombre IUPAC |

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1 |

Clave InChI |

XWIHRGFIPXWGEF-FERBBOLQSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

SMILES isomérico |

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

SMILES canónico |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Origen del producto |

United States |

Stereochemistry and Chirality of Propafenone Enantiomers

Enantiomeric Purity and Enantiomeric Excess (ee) Quantification in Pharmaceutical Research

The determination of enantiomeric purity and the quantification of enantiomeric excess (ee) are critical in pharmaceutical research and quality control. For propafenone (B51707), various analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify its enantiomers. These methods can be broadly categorized into direct and indirect approaches. frontiersin.org

Direct methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. acs.org Indirect methods involve reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. frontiersin.orgmdpi.com The choice of method depends on the sample matrix (e.g., plasma, urine) and the required sensitivity.

Below is a table summarizing various HPLC methods used for the enantioselective analysis of propafenone:

Table 1: HPLC Methods for Enantioselective Quantification of Propafenone| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Chiralpak AD | Hexane-ethanol (88:12, v/v) + 0.1% diethylamine | UV (315 nm) | Plasma | wikipedia.org |

| HPLC | Chiral-AGP | 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.96)-1-propanol (100:9, v/v) | Mass Spectrometry (MS) | Plasma | |

| RP-HPLC with pre-column chiral derivatization | C18-column | Not specified | UV (220 nm) | Plasma | viamedica.pl |

| RP-HPLC with pre-column chiral derivatization | 5-μm reverse phase ODS column | Methanol (B129727):water:glacial acetic acid (25:12:0.02, v/v) | UV (220 nm) | Urine |

Theoretical Implications of Chiral Inversion in Drug Molecules

Chiral inversion is a metabolic process where one enantiomer of a chiral drug is converted into its opposite enantiomer in vivo. wikipedia.orgwikipedia.org This phenomenon can have significant pharmacological and toxicological consequences, as the inverted enantiomer may have a different activity profile. nih.gov While a well-documented phenomenon for certain drug classes, there is no evidence from the provided search results to suggest that propafenone undergoes chiral inversion. The observed stereoselective pharmacokinetics of propafenone are due to differential metabolism and clearance of the enantiomers, not their interconversion. nih.govnih.govmdpi.com

The theoretical framework of chiral inversion can be categorized as either unilateral or bilateral.

Bilateral chiral inversion, also known as racemization, is a process where each enantiomer can be converted into its mirror image, leading to an equilibrium mixture of both. wuxiapptec.com This means that if a single, pure enantiomer is administered, it will partially convert to its antipode in the body, and vice versa. A notable example of a drug that undergoes bilateral chiral inversion is thalidomide (B1683933). wuxiapptec.com The (R)-enantiomer of thalidomide possesses sedative properties, while the (S)-enantiomer is associated with teratogenic effects. frontiersin.org Due to in vivo racemization, administering the pure (R)-enantiomer does not prevent the formation of the harmful (S)-enantiomer in the body. frontiersin.org

Advanced Synthetic Methodologies for S Propafenone Hydrochloride

Stereospecific Synthesis Approaches

Stereospecific synthesis aims to produce the desired (S)-enantiomer directly, avoiding the formation of a racemic mixture that would require subsequent resolution.

Utilization of Optically Active Chiral Building Blocks

An efficient synthesis of the enantiomers of propafenone (B51707) has been achieved using optically active chiral building blocks. researchgate.net One such approach involves (R)-isopropylideneglycerol tosylate and (S)-glycidyl tosylate. researchgate.net A critical step in this high-yield synthesis is the acetalization of the carbonyl group in 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. researchgate.net This protection allows for mild reaction conditions during the subsequent alkylation of the phenolic hydroxyl group. researchgate.net The use of these pre-existing chiral centers directs the stereochemistry of the final product, ensuring the formation of the desired (S)-enantiomer.

The anti-1,3-diaminopropan-2-ol structural motif, present in some antiviral agents, is another example where chiral building blocks are crucial for synthesis. nih.gov

Glycidol-Derived Precursors in Stereoselective Synthesis

Glycidol, a bifunctional molecule with both epoxide and alcohol groups, serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals, including propafenone. exsyncorp.comwikipedia.org Its inherent chirality, when used in its enantiomerically pure form, can be transferred to the final drug molecule. For the synthesis of (S)-(-)-propafenone, (R)-glycidol would be the appropriate starting material. The synthesis typically involves the epoxidation of allyl alcohol to produce glycidol. wikipedia.org This chiral precursor can then be used to introduce the 2-hydroxy-3-(propylamino)propoxy side chain onto the phenylpropanone backbone.

Chemoenzymatic Synthesis and Kinetic Resolution

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. This approach is particularly valuable for producing enantiomerically pure compounds.

Enzymatic Kinetic Resolution (KR) Processes

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of propafenone synthesis, enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.netnih.gov

A key strategy involves the kinetic resolution of a racemic intermediate. For instance, the enzymatic kinetic resolution of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (B1210297) has been developed. researchgate.net This process allows for the separation of the (S)- and (R)-enantiomers, with one being selectively transformed by the enzyme, leaving the other unreacted. researchgate.net

Lipase-Catalyzed Synthesis of Enantiomers

Lipases are a class of enzymes frequently employed in the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity. researchgate.netnih.govmdpi.com In the synthesis of (S)-(-)-propafenone, a chemoenzymatic approach using a lipase-catalyzed process has been successfully developed. researchgate.net

One such process involves the hydrolytic kinetic resolution of a racemic acetate intermediate using Novozym® 435, a commercially available immobilized lipase (B570770) B from Candida antarctica. researchgate.net The reaction conditions, such as the enzyme-to-substrate ratio, solvent system, and temperature, are optimized to achieve high enantiomeric excess (ee) for both the desired product and the remaining starting material. researchgate.net For example, under optimized conditions, (S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one was obtained with a 47% yield and 95% ee. researchgate.net The remaining (R)-acetate was then hydrolyzed using a different lipase, from Candida rugosa, to yield the corresponding (R)-chlorohydrin. researchgate.net These enantiomerically enriched chlorohydrins are then reacted with n-propylamine to yield (S)- and (R)-propafenone hydrochloride, respectively. researchgate.net

| Enzyme | Process | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Novozym® 435 | Hydrolysis | (S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one | 47 | 95 |

| Lipase from Candida rugosa | Hydrolysis of remaining (R)-acetate | (R)-1-{o-[(2R)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one | Quantitative | 96 |

Novel Synthetic Routes for (S)-(-)-Propafenone Derivatives

Research continues to explore novel and more efficient synthetic pathways for propafenone and its derivatives. One approach starts with phenol (B47542) and diethyl benzyl (B1604629) malonate, proceeding through steps of cyclic condensation, hydrolysis, etherification, amination, and salt formation. google.com Another method involves the initial formation of a chalcone (B49325) from o-hydroxyacetophenone, which was found to be superior in terms of yield and process compared to a route where the oxypropanolamine chain was built first. ijpsonline.comijpsonline.com

The development of new synthetic routes for related heterocyclic systems, such as pyrazino[2,3-b]quinoxalines and thieno[2,3-d]pyrimidines, can also provide insights and methodologies applicable to the synthesis of novel propafenone derivatives. researchgate.net These routes often involve condensation reactions and the use of various reagents to build the desired molecular frameworks. researchgate.net

Molecular Pharmacology and Ion Channel Modulation by S Propafenone Hydrochloride

Differential Ion Channel Interactions of Enantiomers

Sodium Channel Blockade Mechanisms

(S)-(-)-propafenone hydrochloride, like its R-enantiomer, is a potent blocker of fast inward sodium channels in cardiac cells. nih.govnih.govnih.gov This action is the primary mechanism behind its classification as a Class 1C antiarrhythmic drug. patsnap.com The blockade of these channels reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization. nih.govpatsnap.comdrugbank.com

The inhibitory effect of (S)-(-)-propafenone on the fast inward sodium current (INa) is both frequency- and voltage-dependent. nih.govnih.gov This means that the degree of sodium channel blockade increases with higher heart rates (frequency-dependence) and at less negative membrane potentials (voltage-dependence). nih.govnih.gov This use-dependent characteristic is crucial for its antiarrhythmic efficacy, as it allows for greater channel blockade during tachyarrhythmias when the heart rate is rapid. nih.govnih.gov Studies have demonstrated that propafenone's frequency-dependent block is augmented by beta-adrenergic stimulation, a phenomenon likely due to the phosphorylation of the sodium channel. nih.gov

(S)-(-)-propafenone exhibits preferential binding to the open and inactivated states of the sodium channel over the resting state. drugbank.com Research on human cardiac hNav1.5 sodium channels has shown that propafenone (B51707) binds much more rapidly to the open state compared to the resting and inactivated states. drugbank.com This state-dependent binding is a key feature of Class I antiarrhythmic drugs and contributes to their use-dependent effects. The drug binds during the depolarized phases of the action potential (open and inactivated states) and dissociates during the resting phase. nih.gov

The primary electrophysiological consequence of sodium channel blockade by (S)-(-)-propafenone is a reduction in the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential. nih.govdrugbank.comdrugs.com This slowing of the depolarization phase leads to a decrease in conduction velocity within the atria, ventricles, and His-Purkinje system. patsnap.comdrugs.comnih.gov This effect is evident in electrocardiogram (ECG) changes, such as a prolongation of the PR interval and a widening of the QRS complex. drugs.com

(S)-(-)-propafenone significantly depresses conduction through the His-Purkinje system. nih.govnih.gov Studies using His-bundle electrography have shown a significant prolongation of the H-V interval (representing conduction time from the His bundle to the ventricular myocardium) following administration of propafenone. nih.gov This effect, shared with the (R)-enantiomer, contributes to the drug's ability to terminate re-entrant arrhythmias that rely on the His-Purkinje system for their propagation. nih.gov

Beta-Adrenergic Receptor Modulatory Activities

A distinguishing feature of (S)-(-)-propafenone hydrochloride is its significant beta-adrenergic receptor blocking activity. nih.govnih.govnih.gov This property is attributed to its structural similarities to beta-blocking agents. drugs.com The (S)-enantiomer is considerably more potent in this regard than the (R)-enantiomer. nih.gov In fact, the beta-blocking potency of (S)-propafenone is estimated to be about 1/50th that of propranolol (B1214883). nih.govdrugs.com This beta-blockade can contribute to the antiarrhythmic effect by reducing the influence of the sympathetic nervous system on the heart, which can be a trigger for arrhythmias. patsnap.comnih.gov The beta-blocking activity of (S)-propafenone can also lead to a decrease in heart rate. nih.gov

Interactive Data Tables

Table 1: Differential Effects of Propafenone Enantiomers

| Feature | (S)-(-)-Propafenone | (R)-(+)-Propafenone | Racemic Propafenone |

|---|---|---|---|

| Sodium Channel Blockade | Equal to (R)-enantiomer nih.gov | Equal to (S)-enantiomer nih.gov | Significant nih.gov |

| Beta-Adrenergic Blockade | Potent nih.gov | Weak nih.gov | Moderate nih.govoup.com |

| Effect on His Bundle Conduction | Significant increase in conduction time nih.gov | Significant increase in conduction time nih.gov | Significant increase in conduction time nih.gov |

Table 2: Electrophysiological Effects of (S)-(-)-Propafenone Hydrochloride

| Parameter | Effect | Mechanism |

|---|---|---|

| Fast Inward Sodium Current (INa) | Inhibition nih.govnih.gov | Blockade of voltage-gated sodium channels nih.gov |

| Action Potential Phase 0 | Decreased upstroke velocity nih.govdrugs.com | Reduced sodium influx patsnap.comdrugbank.com |

| His-Purkinje Conduction | Slowed conduction nih.govnih.gov | Depression of impulse propagation nih.gov |

| Beta-Adrenergic Receptors | Antagonism nih.govnih.gov | Competitive binding to beta-receptors nih.gov |

Enantioselective Receptor Affinity and Binding Inhibition

(S)-(-)-propafenone hydrochloride exhibits stereoselective binding to various receptors, a key factor in its pharmacological profile. The two enantiomers of propafenone, (S)- and (R)-propafenone, possess similar sodium channel-blocking effects. nih.gov However, their affinity for other receptors, particularly beta-adrenoceptors, differs significantly.

In vitro studies using radioligand binding assays have demonstrated that (S)-propafenone has a much greater affinity for beta-adrenoceptors than its (R)-enantiomer. nih.govnih.gov Specifically, in a sarcolemma-enriched cardiac membrane preparation, the eudismic ratio of (S)- over (R)-propafenone for beta-adrenoceptor binding inhibition was found to be 54. nih.gov This indicates that the (S)-enantiomer is substantially more potent in blocking these receptors. The affinity of (S)-propafenone for the human lymphocyte beta-2-adrenoceptor (Ki, 7.2 ± 2.9 nM) is approximately 100-fold greater than that of the (R)-enantiomer (Ki, 571 ± 141 nM). nih.gov

This stereoselectivity is also evident in competitive binding experiments. Analysis of the binding of [125I]iodocyanopindolol to human left ventricular membranes showed specific beta-adrenoceptor competition by propafenone, with an EC50 of 111 ± 13 nM. nih.gov For comparison, the EC50 for propranolol in the same system was 2.4 ± 0.2 nM. nih.gov These findings underscore the specific, although more modest compared to propranolol, beta-blocking action of propafenone, which is predominantly attributed to the (S)-enantiomer.

Comparative Beta-Blocking Potency of (S)- and (R)-Enantiomers

The beta-blocking potency of propafenone resides almost exclusively in its (S)-enantiomer. nih.govoup.comgoogle.com While both (S)- and (R)-propafenone have comparable Class I antiarrhythmic effects related to sodium channel blockade, their effects on beta-adrenoceptors are markedly different. nih.govnih.gov

Studies have consistently shown that (S)-propafenone is a significantly more potent beta-blocker than (R)-propafenone. nih.govgoogle.com In fact, the beta-blocking activity of (R)-propafenone is considered weak. google.com This stereoselectivity has been demonstrated in various experimental models. For instance, in radioligand binding studies, the affinity of (S)-propafenone for beta-adrenoceptors is about 100 times greater than that of the (R)-enantiomer. nih.gov

Clinical pharmacology studies in healthy volunteers have further substantiated these findings. Oral administration of (S)-propafenone resulted in a significant reduction in exercise-induced tachycardia and rate-pressure product, indicative of beta-blockade, whereas the (R)-enantiomer produced no significant changes in these parameters. nih.gov Specifically, the mean rate pressure product was significantly reduced by both racemic propafenone (-5.2%) and (S)-propafenone (-5.9%), while the (R)-enantiomer had a negligible effect. nih.gov

An interesting aspect of the enantiomers' interaction is that (R)-propafenone can impair the metabolic disposition of (S)-propafenone. nih.gov This leads to higher plasma concentrations of the more potent beta-blocking (S)-enantiomer when the racemic mixture is administered, compared to when (S)-propafenone is given alone. nih.gov Consequently, the beta-blocking effects of racemic propafenone can be more pronounced than what would be expected from the dose of the (S)-enantiomer it contains. nih.gov

The degree of beta-blockade can also be influenced by an individual's metabolic phenotype. nih.gov In poor metabolizers, who have deficient 5-hydroxylation, plasma concentrations of the parent drug, propafenone, are higher, leading to more significant beta-blockade even at lower doses. nih.gov

| Enantiomer | Beta-Blocking Activity | Sodium Channel Blocking Activity | Key Findings |

|---|---|---|---|

| (S)-(-)-Propafenone | Potent | Equivalent to (R)-enantiomer | Primarily responsible for the beta-blocking effects of racemic propafenone. nih.govoup.comgoogle.com Significantly reduces exercise heart rate. nih.gov |

| (R)-Propafenone | Weak | Equivalent to (S)-enantiomer | Does not cause significant changes in exercise heart rate. nih.gov Can inhibit the metabolism of (S)-propafenone, enhancing its effects when administered as a racemate. nih.gov |

Potassium Channel Interactions

(S)-(-)-propafenone hydrochloride has been shown to affect the delayed-rectifier potassium currents, which are crucial for cardiac repolarization. Specifically, propafenone and its metabolites have been found to preferentially inhibit the rapid component of the delayed rectifier potassium current (IKr) in rabbit ventricular myocytes. frontiersin.org This inhibition of IKr is a significant aspect of its electrophysiological profile.

Research indicates that propafenone blocks IKr at clinically relevant concentrations. frontiersin.org Studies on propafenone analogues have also highlighted the importance of this interaction. For instance, while some analogues were developed to enhance the inward rectifier current (IK1), their potential to block IKr remained a critical consideration. uu.nlresearchgate.net One such analogue, GPV0057, was noted for not blocking IKr at a concentration of 0.5 μmol·L-1, unlike propafenone itself, which showed significant IKr blockade at this concentration. uu.nlresearchgate.net

The blocking of IKr by propafenone is a key factor that can contribute to its antiarrhythmic action but also carries the potential for proarrhythmic effects, as inhibition of this current can lead to prolongation of the QT interval. frontiersin.org The information regarding the specific effects of (S)-propafenone on the slow component of the delayed rectifier potassium current (IKs) is less detailed in the provided search results.

(S)-(-)-propafenone hydrochloride modulates the human ether-a-go-go-related gene (HERG) channel, which underlies the rapid delayed rectifier potassium current (IKr). Propafenone has been found to block HERG channels in a voltage- and time-dependent manner. oup.comnih.gov This suggests that the drug preferentially binds to the open state of the channel. oup.comnih.gov

Several pieces of evidence support an open-channel block mechanism. Firstly, the block induced by propafenone increases with more positive membrane potentials, which corresponds to the activation range of the HERG channel. oup.comnih.gov Secondly, propafenone shifts the activation curve of the channel towards more negative membrane potentials. oup.com Thirdly, the block is time-dependent, increasing exponentially during depolarization. oup.com Finally, propafenone accelerates the deactivation and inactivation kinetics of the HERG current. oup.com Some studies also suggest that propafenone may bind to the inactivated state of the channel as well. oup.com

The binding site for propafenone is thought to be within the inner cavity of the HERG channel. nih.gov This is supported by the observation that propafenone can become "trapped" within the channel when it closes, leading to a slow recovery from the block. nih.govnih.gov The structural features of the HERG channel's inner cavity, which is larger than that of other potassium channels, allow it to accommodate a wide variety of drugs, including propafenone. nih.gov Specific amino acid residues within the pore-helix and S6 domain, such as Y652 and F656, are crucial for the high-affinity binding of many HERG-blocking drugs. biorxiv.org

The concentration of half-maximal block (IC50) for propafenone on HERG channels has been reported to be in the range of 13 to 15 µmol/L. nih.gov The potency of the block can be influenced by factors such as extracellular potassium concentration and pH. nih.gov

| Parameter | Effect of Propafenone | Supporting Evidence |

|---|---|---|

| Channel State Preference | Binds preferentially to the open state, with some evidence for binding to the inactivated state. oup.com | Voltage- and time-dependent block, shift in activation curve. oup.comnih.gov |

| Binding Site | Inner cavity of the channel. nih.gov | Drug trapping phenomenon, structural models. nih.govnih.gov |

| Key Residues for Binding | Y652 and F656 in the S6 domain. biorxiv.org | Mutagenesis studies with other HERG blockers. biorxiv.org |

| Effect on Channel Kinetics | Accelerates deactivation and inactivation. oup.com | Patch-clamp recordings showing faster decay of tail currents. oup.com |

| IC50 | Approximately 13-15 µmol/L. nih.gov | Concentration-response curves from voltage-clamp experiments. nih.gov |

(S)-(-)-propafenone hydrochloride has been identified as a modulator of the inwardly rectifying potassium (KIR) channel, specifically the KIR2.1 subtype, which is responsible for the IK1 current in the heart. researchgate.netmdpi.com At low concentrations, acute treatment with propafenone can act as an agonist of KIR2.1 (AgoKir), enhancing the outward component of the IK1 current without significantly affecting the channel's protein handling. researchgate.netmdpi.com

However, the long-term effects of propafenone on KIR2.1 channels, particularly at higher concentrations, are more complex. Chronic treatment with propafenone (at concentrations 25-100 times higher than for acute effects) has been shown to increase the protein expression of KIR2.1 and the density of the IK1 current in vitro. researchgate.netmdpi.com This increase in protein expression is thought to be associated with an inhibition of pre-lysosomal trafficking. mdpi.com At these higher concentrations, propafenone also demonstrates a strong acute blocking effect on both the inward and outward components of the KIR2.1 current. nih.gov This blocking effect is attributed to a decrease in the negative charge of the channel pore and a reduced affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid for channel activation. nih.gov

Interestingly, the effect of propafenone on KIR2.1 expression appears to be specific. Studies have shown that while propafenone treatment increases KIR2.1 protein levels, it does not alter the expression of other ion channels like Nav1.5 and Kv11.1 (hERG). mdpi.com

Further research has explored the molecular determinants of propafenone's effects on KIR2.x channels. It has been proposed that propafenone binds to a high-affinity site in KIR2.1 channels, involving the cysteine residue at position 311, which is responsible for its current-increasing effects. labtamargo.com Additionally, it is suggested to bind to a low-affinity site present in all KIR2.x channels, which mediates the blocking effects. labtamargo.com

Calcium Channel Modulation (In Vitro Studies at High Concentrations)

In vitro studies have indicated that (S)-(-)-propafenone hydrochloride can modulate calcium channels, although this effect is generally observed at high concentrations and is not considered a primary contributor to its antiarrhythmic efficacy. uu.nldrugbank.com Propafenone has been described as having weak calcium antagonist properties. uu.nl

At very high concentrations, propafenone can inhibit the slow inward current carried by calcium ions. drugbank.com However, it is believed that this calcium channel blocking effect does not play a significant role in its clinical antiarrhythmic action. drugbank.com

It is important to distinguish the effects on L-type calcium channels from those on intracellular calcium release channels. While the L-type calcium channel modulation by propafenone is considered a high-concentration phenomenon, research has also investigated its interaction with ryanodine (B192298) receptor 2 (RyR2) channels, which are responsible for calcium release from the sarcoplasmic reticulum. Studies have shown that the (R)-enantiomer of propafenone is a more potent inhibitor of RyR2 channels compared to the (S)-enantiomer. ahajournals.orgnih.gov This particular interaction, however, is distinct from the modulation of voltage-gated calcium channels on the cell membrane.

Ryanodine Receptor 2 (RyR2) Modulation by Propafenone Enantiomers

Propafenone, a Class 1C antiarrhythmic agent, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. nih.gov While both enantiomers exhibit comparable potency in blocking the fast sodium current (INa), they possess distinct, stereospecific properties concerning other ion channels and receptors. nih.govnih.gov A key difference lies in their interaction with the cardiac ryanodine receptor (RyR2), a critical protein complex for regulating intracellular calcium release from the sarcoplasmic reticulum, which is essential for cardiomyocyte contraction. nih.gov Dysfunction of RyR2 can lead to inappropriate calcium handling and is associated with cardiac arrhythmias. nih.gov

Comparative Inhibition Profiles of (R)- and (S)-Propafenone on RyR2 Channels

The inhibitory effects of the propafenone enantiomers on Ryanodine Receptor 2 (RyR2) channels are markedly different, highlighting a significant stereoselectivity in their action. ahajournals.org Studies focusing on single RyR2 channel measurements have demonstrated that (R)-propafenone is substantially more potent at inhibiting RyR2 than (S)-propafenone. ahajournals.org The mechanism of this inhibition is consistent with an open-state block, where the drug preferentially interacts with the channel when it is in its open conformation. nih.govahajournals.org

The primary effect of this interaction is a reduction in the channel's open probability (Po) and mean open time (To), while the mean closed time (Tc) remains largely unaffected. ahajournals.org (R)-propafenone reduces RyR2 open probability with an IC50 (the concentration causing 50% of the maximal inhibition) of approximately 2µM. nih.gov In direct comparisons, (S)-propafenone is significantly less potent in its ability to reduce both the open probability and mean open time of the RyR2 channel. ahajournals.org This suggests that the RyR2 channel-blocking property of clinically used racemic propafenone is primarily attributable to the (R)-enantiomer. ahajournals.org

While both enantiomers are equipotent as sodium channel blockers, their differential effects on RyR2 are critical. nih.gov This has been explored in studies attempting to isolate the clinical relevance of RyR2 inhibition for preventing arrhythmias. nih.govnih.gov However, the potent sodium channel blockade by both enantiomers often complicates the interpretation of results in clinical settings. nih.govresearchgate.net

Table 1: Comparative Effects of Propafenone Enantiomers on RyR2 Channel Kinetics

This table summarizes the differential impact of (R)-propafenone and (S)-propafenone on the key kinetic properties of the Ryanodine Receptor 2 (RyR2) channel, based on single-channel recordings.

| Parameter | (R)-Propafenone | (S)-Propafenone | Finding |

| RyR2 Inhibition Potency | Significantly more potent | Significantly less potent | RyR2 channel block by propafenone is stereoselective. ahajournals.org |

| Open Probability (Po) | Reduces Po with an IC50 of ~2µM nih.gov | Much weaker inhibitor, less potent in reducing Po nih.govahajournals.org | (R)-propafenone is the primary enantiomer responsible for RyR2 inhibition. ahajournals.org |

| Mean Open Time (To) | Reduces To | Less potent in reducing To | The mechanism is consistent with an open-state block of the channel. ahajournals.org |

| Mean Closed Time (Tc) | No significant change | No significant change | The drug does not appear to affect the time the channel spends in the closed state. ahajournals.org |

Enzymatic Metabolism and Stereoselective Biotransformation Pathways

Cytochrome P450 Enzyme System Involvement

The initial and most significant phase of propafenone (B51707) metabolism is mediated by the cytochrome P450 superfamily of enzymes. researchgate.net Two primary metabolic routes have been identified: 5-hydroxylation and N-desalkylation, each catalyzed by different CYP isoforms with distinct stereoselective preferences. researchgate.netnih.gov

The major metabolic pathway for propafenone is aromatic ring hydroxylation to form 5-hydroxypropafenone (B19502). nih.gov This reaction is almost exclusively catalyzed by the polymorphic enzyme CYP2D6. researchgate.netnih.gov This enzyme exhibits a pronounced stereoselectivity, favoring the 5-hydroxylation of the (R)-enantiomer of propafenone over the (S)-enantiomer. fda.gov Consequently, individuals with normal CYP2D6 activity, known as extensive metabolizers (EMs), clear the (R)-enantiomer more rapidly. nih.gov

In contrast, individuals with genetically determined low CYP2D6 activity, termed poor metabolizers (PMs), have a significantly reduced capacity to perform this 5-hydroxylation. g-standaard.nl In these individuals, the metabolism of propafenone is slower, leading to higher plasma concentrations of the parent drug, particularly the (S)-enantiomer. nih.gov The 5-hydroxy metabolite itself is active, possessing sodium channel-blocking effects comparable to the parent compound. nih.govnih.gov

The genetic polymorphism of CYP2D6 is a key determinant of the wide interindividual variability observed in propafenone plasma concentrations. nih.gov In extensive metabolizers, the 5-hydroxylation pathway can become saturated, leading to non-linear pharmacokinetics and accumulation of the parent drug over time. nih.govg-standaard.nl

A secondary metabolic pathway for propafenone is N-desalkylation, which results in the formation of norpropafenone (also known as N-depropylpropafenone). researchgate.netnih.gov This pathway is primarily mediated by CYP3A4 and, to a lesser extent, CYP1A2. nih.govnih.gov Both of these enzymes are involved in the N-dealkylation of propafenone. nih.gov

The stereoselectivity of N-desalkylation is more complex and appears to be concentration-dependent. nih.govingentaconnect.com Studies using human liver microsomes and recombinant CYP enzymes have shown that at low substrate concentrations, there is a preference for the metabolism of one enantiomer, while at higher concentrations, this selectivity may be lost or even reversed. nih.govingentaconnect.com For instance, with CYP1A2, at low concentrations, the (R)-enantiomer is preferentially metabolized, whereas at higher concentrations, the (S)-enantiomer is eliminated more rapidly. ingentaconnect.com Similarly, for CYP3A4, stereoselectivity is observed at low substrate concentrations but is lost at higher concentrations. nih.gov

Table 1: Cytochrome P450 Enzymes in (S)-(-)-Propafenone Hydrochloride Metabolism

| Enzyme | Metabolic Pathway | Primary Metabolite | Stereoselectivity | Key Findings |

|---|---|---|---|---|

| CYP2D6 | 5-Hydroxylation | 5-hydroxypropafenone | Favors (R)-enantiomer | Major pathway; subject to genetic polymorphism affecting clearance. nih.govresearchgate.netnih.govfda.gov |

| CYP3A4 | N-Desalkylation | Norpropafenone | Concentration-dependent | Contributes to the formation of an active metabolite. researchgate.netnih.govnih.gov |

| CYP1A2 | N-Desalkylation | Norpropafenone | Concentration-dependent | Plays a secondary role in N-desalkylation. researchgate.netnih.govingentaconnect.com |

Glucuronidation and Sulfation Processes

Following the initial oxidation by cytochrome P450 enzymes, propafenone and its primary metabolites can undergo phase II conjugation reactions, principally glucuronidation and sulfation, to facilitate their excretion from the body. nih.gov These processes also exhibit stereoselectivity.

Glucuronidation is a significant pathway in the metabolism of both the parent propafenone and its hydroxylated metabolite. nih.gov For the parent compound, glucuronidation appears to favor the (R)-enantiomer, as evidenced by the lower partial clearance of (S)-propafenone via this pathway. nih.gov This suggests that a smaller fraction of the (S)-enantiomer is directly conjugated compared to the (R)-enantiomer. nih.gov

Sulfate (B86663) conjugation is another phase II metabolic route for the 5-hydroxypropafenone metabolite. nih.gov This pathway shows a strong preference for the (R)-enantiomer of 5-hydroxypropafenone. nih.gov This enantiomeric preference in sulfation is opposite to that observed for glucuronidation of the same metabolite. nih.gov

Table 2: Stereoselectivity in Conjugation of Propafenone and its Metabolites

| Conjugation Process | Substrate | Enantiomeric Preference |

|---|---|---|

| Glucuronidation | Propafenone (parent compound) | (R)-enantiomer nih.gov |

| Glucuronidation | 5-hydroxypropafenone | (S)-enantiomer nih.gov |

| Sulfation | 5-hydroxypropafenone | (R)-enantiomer nih.gov |

Inter-enantiomeric Interactions in Metabolism

The metabolism of racemic propafenone is further complicated by interactions between its (S)- and (R)-enantiomers. nih.gov Research has demonstrated that the (R)-enantiomer can inhibit the metabolism of the (S)-enantiomer. nih.gov This interaction has been observed both in vitro and in vivo. nih.gov

Concentration-Dependent Stereoselectivity in Metabolic Pathways

The stereoselective metabolism of propafenone is dependent on the substrate concentration, a phenomenon linked to the saturable, non-linear kinetics of its first-pass metabolism. nih.govdrugbank.com At low concentrations of racemic propafenone, stereoselectivity is observed, but this selectivity is lost at higher substrate concentrations due to enantiomer-enantiomer interaction. nih.gov For instance, studies with CYP3A4 have shown that at low substrate concentrations, there is a clear preference in metabolism, but this disappears at high concentrations. nih.gov This is because the extensive and saturable presystemic biotransformation results in a bioavailability that is dependent on the dose and dosage form. drugbank.com

Active Metabolite Characterization

5-Hydroxypropafenone Pharmacological Profile

5-Hydroxypropafenone (5-OHP) is a major active metabolite that possesses significant pharmacological activity. nih.gov It has been classified as a class Ic antiarrhythmic drug, similar to its parent compound. oup.com

Sodium and Calcium Channel Activity: 5-OHP exhibits sodium and calcium channel blocking activity that is comparable to propafenone. rxlist.comdrugs.com

Beta-Blocking Activity: Its beta-adrenoceptor blocking activity is notably weaker, estimated to be about 10 times less potent than that of propafenone. rxlist.comdrugs.com

Antiarrhythmic Potency: In experimental models, 5-OHP has shown antiarrhythmic potency comparable to propafenone, suppressing reperfusion arrhythmias in a concentration-dependent manner. nih.gov Some studies suggest its potency is around 80% that of the parent drug. nih.gov

HERG Channel Effects: Both propafenone and 5-OHP block HERG (human Ether-à-go-go-Related Gene) potassium channels to a similar degree, predominantly by binding to the open state of the channel. oup.comnih.gov

Kinetics: The on-set/off-set kinetics of the sodium channel block for 5-OHP are approximately twice as long as those for propafenone, suggesting a slower rate of dissociation from the inactivated sodium channels. nih.gov

N-Despropylpropafenone Pharmacological Profile

N-despropylpropafenone (NDPP), the other major metabolite, also contributes to the pharmacological profile, although its effects differ from both propafenone and 5-OHP.

Sodium Channel Activity: NDPP has weaker sodium channel blocking activity compared to propafenone. rxlist.comdrugs.comnih.gov In studies using guinea pig ventricular muscle fibers, its effect on the maximal rate of depolarization was slightly less than that of propafenone and 5-OHP. nih.gov

Beta-Receptor Affinity: In contrast to its weaker sodium channel effects, NDPP has an affinity for beta-receptors that is equivalent to the parent compound, propafenone. rxlist.comdrugs.com

Antiarrhythmic Potency: This metabolite demonstrates very little antiarrhythmic potency, being approximately four times less active than propafenone in experimental models. nih.gov

Kinetics: NDPP and propafenone exhibit equally slow on-set/off-set kinetics for the sodium channel block. nih.gov

Table 1: Pharmacological Comparison of Propafenone and its Active Metabolites

| Feature | Propafenone | 5-Hydroxypropafenone (5-OHP) | N-Despropylpropafenone (NDPP) |

|---|---|---|---|

| Primary Metabolizing Enzyme(s) | - | CYP2D6 rxlist.com | CYP3A4, CYP1A2 rxlist.com |

| Sodium Channel Activity | Potent drugs.com | Similar to Propafenone drugs.com | Weaker than Propafenone rxlist.comdrugs.com |

| Beta-Blocking Activity | Potent oup.com | ~10x less potent than Propafenone rxlist.comdrugs.com | Equivalent to Propafenone rxlist.comdrugs.com |

| Antiarrhythmic Potency | High | ~80% of Propafenone nih.gov | ~25% of Propafenone nih.gov |

| Sodium Channel Block Kinetics | Slow on-set/off-set nih.gov | ~2x slower than Propafenone nih.gov | Similar to Propafenone nih.gov |

Structure Activity Relationship Sar and Rational Design of S Propafenone Analogs

Molecular Modifications and Pharmacological Activity Alterations

The pharmacological profile of propafenone (B51707) can be significantly altered by making specific changes to its molecular structure. These modifications are guided by an understanding of how different parts of the molecule interact with its biological targets.

Design Principles for Selective Ion Channel Modulators

(S)-(-)-Propafenone is a Class 1C antiarrhythmic agent, primarily acting as a sodium channel blocker. ontosight.aidrugbank.comdrugs.com The design of more selective ion channel modulators based on the propafenone scaffold is a key objective to improve its therapeutic index. pacific.edupacific.edu One strategy involves targeting differences in the ion channels of various tissues. For example, developing agents that preferentially block sodium channels in the atria over the ventricles could reduce the risk of ventricular proarrhythmias. nih.gov Studies have shown that some sodium channel blockers, like ranolazine (B828) and lidocaine, exhibit atrial selectivity due to differences in the inactivation characteristics of atrial versus ventricular sodium channels. nih.gov In contrast, propafenone has been described as a predominantly open-state sodium channel blocker with no significant atrial selectivity. nih.gov

Design principles for achieving selectivity include modifying the molecule to interact with specific amino acid residues unique to the target ion channel subtype. This can involve optimizing the size, shape, and charge distribution of the analog to fit precisely into the binding pocket of the desired channel. nih.gov The development of such selective modulators holds the promise of more targeted therapies for conditions like atrial fibrillation. nih.gov

Computational Chemistry and Molecular Modeling in SAR Studies

Computational methods are invaluable tools in the rational design of new drugs, allowing for the prediction of how a molecule will interact with its target protein before it is synthesized. nih.govnih.govsiftdesk.org

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Cation-π Interactions)

Understanding the specific interactions between a ligand like (S)-(-)-propafenone and its protein target is crucial for designing more effective analogs. nottingham.ac.ukyoutube.comdntb.gov.ua Molecular docking and simulation studies can reveal key interactions such as:

Hydrogen Bonding: The hydroxyl group and the carbonyl oxygen of propafenone are potential hydrogen bond donors and acceptors. Docking studies of propafenone analogs with P-glycoprotein (P-gp) have suggested that hydrogen bonds can form between the ligand and amino acid residues like Tyr310 in the binding site. nih.govunivie.ac.at Modeling of propafenone's interaction with the hERG potassium channel also indicates hydrogen bonding with residues such as S624. researchgate.net

Cation-π Interactions: The positively charged nitrogen atom in the propafenone structure can engage in cation-π interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within the binding pocket of ion channels or transporters. These interactions can significantly contribute to the binding affinity.

By identifying these critical interactions, chemists can design new analogs that optimize these contacts, potentially leading to increased potency and selectivity.

Predictive Models for Enantioselective Activity

Propafenone is a chiral molecule, and its enantiomers exhibit different pharmacological properties. nih.gov The (S)-enantiomer is known for its beta-blocking activity, which is significantly more potent than that of the (R)-enantiomer. nih.gov Both enantiomers, however, have comparable sodium channel blocking effects. nih.gov

Predictive computational models can be developed to understand and forecast this enantioselectivity. These models often involve creating a three-dimensional representation of the target protein's binding site and then "docking" each enantiomer into it. By calculating the binding energy and analyzing the fit of each enantiomer, these models can predict which one will have a higher affinity and, therefore, greater activity. nih.gov This information is vital for the development of single-enantiomer drugs, which can offer a better therapeutic profile than a racemic mixture.

Advanced Derivative Design for P-Glycoprotein Modulation

P-glycoprotein (P-gp) is a transporter protein that can pump drugs out of cells, leading to multidrug resistance in cancer and affecting the absorption and distribution of various medications. nih.govunivie.ac.at Propafenone and its analogs have been identified as inhibitors of P-gp. nih.govaminer.cn

The design of advanced propafenone derivatives aims to enhance this P-gp inhibitory activity. Key findings from SAR studies on propafenone-type P-gp inhibitors include:

Lipophilicity and Hydrogen Bonding: Both lipophilicity and the strength of hydrogen bond acceptors are important factors for P-gp inhibition. nih.gov

Quaternary vs. Tertiary Amines: Analogs with a quaternary nitrogen atom tend to be less effective at stimulating P-gp ATPase activity compared to their tertiary amine counterparts. nih.gov

Specific Moieties: The introduction of a 4-hydroxy-4-piperidine moiety has been shown to increase P-gp inhibitory activity significantly, an effect attributed to the formation of a hydrogen bond with Tyr310 in the P-gp binding site. nih.govunivie.ac.at

5-Hydroxy and 5-Benzyloxy Analogs: The synthesis and evaluation of 5-hydroxy and 5-benzyloxy analogs of propafenone have been conducted to explore their MDR-modulating activity. The 5-hydroxy derivatives were found to be consistent with established log P/log potency correlations, while the 5-benzyloxy analogs showed similar activity regardless of their lipophilicity. nih.gov

These findings guide the rational design of new propafenone derivatives with improved P-gp modulating capabilities, which could be beneficial in overcoming multidrug resistance in cancer therapy. researchgate.netnih.gov

Interactive Data Table: P-gp Inhibitory Activity of Propafenone Analogs

| Compound | Modification | Key Finding | Reference |

| Propafenone | Parent Compound | Baseline P-gp inhibitor. | nih.gov |

| Propafenone Analogs with 4-hydroxy-4-piperidine moiety | Addition of a specific chemical group | Generally 10-fold higher P-gp inhibitory activity. | nih.gov |

| Quaternary Nitrogen Analogs | Modification of the nitrogen atom | Lesser efficacy in stimulating P-gp ATPase activity. | nih.gov |

| 5-hydroxy derivatives | Addition of a hydroxyl group at the 5-position | Activity correlates with lipophilicity. | nih.gov |

| 5-benzyloxy derivatives | Addition of a benzyloxy group at the 5-position | Activity is independent of lipophilicity. | nih.gov |

Development of Propafenone-Type Modulators for Multidrug Resistance

Propafenone and its analogs have been identified as potent modulators of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of chemotherapy drugs. nih.gov This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports drugs out of the cell. nih.govresearchgate.net The development of propafenone-type modulators aims to inhibit this efflux, thereby restoring the efficacy of anticancer agents.

A study involving the synthesis of 5-hydroxy and 5-benzyloxy analogs of propafenone evaluated their MDR-modulating activity through a daunomycin efflux assay. nih.gov The research highlighted a clear structure-activity relationship. For the 5-hydroxy derivatives, their potency (EC50 values) correlated well with their lipophilicity (log P value), fitting a previously established correlation line for propafenone analogs. nih.gov In contrast, the 5-benzyloxy analogs all demonstrated nearly identical EC50 values, regardless of their individual log P values. nih.gov This suggests a different mode of interaction or a saturation of the effect related to the benzyloxy group.

Further research has shown that introducing an additional hydrogen bond acceptor group, such as in analogs with a 4-hydroxy-4-piperidine moiety, can lead to a tenfold increase in P-gp inhibitory activity beyond what would be predicted by their lipophilicity alone. nih.gov This indicates that while lipophilicity is a key factor, other specific interactions like hydrogen bonding play a crucial role in the potency of these MDR modulators. nih.gov

| Analog Type | Compound | log P Value | EC50 (µM) for Daunomycin Efflux Inhibition | Structure-Activity Relationship Finding |

|---|---|---|---|---|

| 5-Benzyloxy Analog | 5a | - | ~0.4 | EC50 values are nearly identical and independent of the log P value. nih.gov |

| 5-Benzyloxy Analog | 5b | - | ~0.4 | |

| 5-Benzyloxy Analog | 5c | - | ~0.4 | |

| 5-Benzyloxy Analog | 5d | - | ~0.4 | |

| 5-Hydroxy Analog | 6a-d | Variable | Variable | Potency (log 1/EC50) shows a clear correlation with lipophilicity (log P). nih.gov |

Determinants of P-glycoprotein ATPase Stimulation

The interaction between propafenone-type modulators and P-glycoprotein has been investigated by measuring the ATPase activity of the transporter, as P-gp utilizes energy from ATP hydrolysis to efflux substrates. nih.govresearchgate.net Studies have shown that propafenone analogs directly interact with P-gp, stimulating its ATPase activity in a concentration-dependent manner, typically up to twofold over the basal activity. nih.gov

Several key determinants for this stimulation have been identified:

Lipophilicity : A strong correlation exists between the lipophilicity of the propafenone analogs and their activation constant (Ka) for ATPase stimulation. nih.gov Higher lipophilicity generally leads to a stronger stimulation of ATPase activity.

Hydrogen Bond Acceptor Strength : Along with lipophilicity, the strength of hydrogen bond acceptors in the molecule is an important factor for biological activity. nih.gov

Nature of the Nitrogen Atom : The structure of the amino group significantly influences the interaction.

Tertiary Analogs : Analogs containing a tertiary nitrogen rapidly associate with the cell membrane. nih.gov

Quaternary Analogs : Analogs with a quaternary, permanently charged nitrogen are less effective at stimulating P-gp ATPase activity. nih.gov Their Ka values are somewhat higher compared to their tertiary counterparts. nih.gov Interestingly, these quaternary analogs are themselves substrates of P-gp, as they accumulate in an ATP-dependent manner in inside-out membrane vesicles. nih.gov

These findings confirm that the structure-activity relationships observed in ATPase stimulation experiments are consistent with those from toxin efflux inhibition studies, indicating that differences in how the analogs cross the cell membrane are not the primary reason for the observed differences in activity. nih.gov

| Structural Feature | Effect on P-gp ATPase Stimulation | Associated Finding |

|---|---|---|

| Increased Lipophilicity | Stronger Stimulation (Lower Ka value) | Ka values of ATPase stimulation are strongly correlated with lipophilicity. nih.gov |

| Tertiary Nitrogen | Higher Efficacy | These analogs rapidly associate with the biomembrane. nih.gov |

| Quaternary Nitrogen | Lesser Efficacy (Higher Ka value) | These analogs are identified as P-gp substrates themselves. nih.gov |

| Hydrogen Bond Acceptor Strength | Important for Biological Activity | Considered a key determinant for P-gp inhibition. nih.gov |

Advanced Analytical Methodologies for Enantiomeric Analysis

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers, enabling the individual assessment of each stereoisomer. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-fast liquid chromatography (UFLC), are powerful tools in this regard.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Quantification

Chiral HPLC is the most widely used method for separating enantiomers of chiral drugs like propafenone (B51707). nih.gov This technique can be approached in two primary ways: direct and indirect separation.

The direct method employs a chiral stationary phase (CSP), which is a column packing material that is itself chiral. chiralpedia.com The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes, leading to different retention times and thus separation. csfarmacie.cz Various types of CSPs are available, with polysaccharide-based and cyclodextrin-based columns being particularly common for pharmaceutical analysis. nih.gov For instance, the enantiomers of propafenone and its metabolite, 5-hydroxypropafenone (B19502), have been successfully separated using a Chiral-AGP column. nih.gov

The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. nih.govnih.gov For example, propafenone enantiomers have been derivatized with S(+)-1-(1-naphthyl) ethyl isocyanate or R(-)-naphthylethyl isocyanate, allowing for their separation on a C18 or silica (B1680970) column, respectively. nih.govnih.gov This approach has proven to be sensitive and reproducible for determining the concentration of each enantiomer in human plasma. nih.gov

Several studies have developed and validated HPLC methods for the quantification of propafenone enantiomers in biological matrices. nih.govnih.govresearchgate.net These methods often involve liquid-liquid extraction to isolate the drug from the plasma, followed by derivatization and chromatographic separation. nih.govnih.gov Detection is typically achieved using ultraviolet (UV) absorbance at a specific wavelength, such as 220 nm. nih.govnih.gov The sensitivity of these methods can reach the nanogram per milliliter level, making them suitable for pharmacokinetic studies. nih.govresearchgate.net

A summary of representative chiral HPLC methods for propafenone enantiomer analysis is presented below:

| Method | Stationary Phase | Mobile Phase | Detection | LOD/LOQ | Reference |

| Indirect (Derivatization) | C18 | Not Specified | UV (220 nm) | 7.5 ng/mL (LOD) | nih.gov |

| Indirect (Derivatization) | Silica | Hexane-2-propanol-isobutanol (96:2:2, v/v) | UV (220 nm) | 6.25 ng/mL (LOD) | nih.gov |

| Indirect (Derivatization) | Reverse Phase ODS | Methanol (B129727):water:glacial acetic acid (25:12:0.02, v/v) | UV (220 nm) | 12.5 ng/mL (LOD), 28.2-30.4 ng/mL (LOQ) | researchgate.net |

| Direct | Chiral-AGP | 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.96)-1-propanol (100:9, v/v) | MS/MS | 20 ng/mL (LOQ) | nih.gov |

Ultra-Fast Liquid Chromatography (UFLC) for Routine Analysis

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage in terms of speed and efficiency for routine analysis. A simple, precise, and accurate RP-UFLC method has been developed for the determination of propafenone hydrochloride in tablet form. researchgate.net

This method utilizes an Enable C18G column with a mobile phase of methanol and 10 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) (95:05, v/v) in an isocratic mode. researchgate.net With a flow rate of 1.0 ml/min and PDA detection at 247 nm, the retention time for propafenone is a mere 2.692 minutes. researchgate.net The method demonstrated linearity over a concentration range of 10 – 250 µg/ml and was validated according to ICH guidelines for linearity, specificity, precision, accuracy, and robustness. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 4.5 µg/ml and 9.75 µg/ml, respectively. researchgate.net The rapid run time makes this UFLC method highly suitable for high-throughput analysis in quality control settings. researchgate.netresearchgate.net

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides exceptional sensitivity and selectivity for the analysis of drug compounds and their metabolites.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Parent Compound and Metabolites

LC-MS/MS has emerged as a powerful technique for the simultaneous determination of propafenone and its active metabolites, such as 5-hydroxypropafenone and N-depropylpropafenone, in biological fluids. scholarsresearchlibrary.comnih.govresearchgate.net These methods offer high sensitivity, often reaching sub-nanogram per milliliter levels, and short analysis times. scholarsresearchlibrary.comnih.gov

A typical LC-MS/MS method involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column. nih.govresearchgate.net The analytes are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govresearchgate.netnveo.org

For instance, a validated LC-MS/MS method for the simultaneous quantification of propafenone and 5-hydroxypropafenone in human plasma demonstrated a linear range of 0.5–400 ng/mL for both analytes. oup.com Another method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for propafenone and 0.25 ng/mL for 5-hydroxypropafenone with a short runtime of 4 minutes. scholarsresearchlibrary.com These sensitive methods are well-suited for pharmacokinetic studies. nih.govoup.com

A stereospecific LC-MS/MS method has also been developed to determine the enantiomers of propafenone and 5-hydroxypropafenone, as well as their glucuronide and sulfate conjugates, in human plasma. nih.gov This method utilized a Chiral-AGP column for the enantiomeric separation and an ion trap mass spectrometer for detection. nih.gov The SRM transitions m/z 342 to m/z 324 and m/z 358 to m/z 340 were used for the detection of propafenone and 5-hydroxypropafenone enantiomers, respectively. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural characterization and purity evaluation of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the chemical structure of molecules, including the determination of stereochemistry. researchgate.netnih.gov Both 1H and 13C NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. nih.govresearchgate.net

Complete and unambiguous assignments of all proton and carbon resonances of propafenone have been achieved through the combined application of one- and two-dimensional NMR techniques, such as COSY, HMQC, and NOE difference spectroscopy. researchgate.netnih.gov These assignments are crucial for confirming the identity and structure of (S)-(-)-propafenone hydrochloride. The Nuclear Overhauser Effect (NOE) is particularly useful for determining stereochemistry as it provides information about the proximity of protons in space. wordpress.com

Furthermore, NMR can be used to assess the purity of drug substances. nih.gov Quantitative 1H NMR (qHNMR) is a versatile method for determining the purity of reference standards. nih.gov This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the absolute purity of a sample can be accurately determined. nih.gov The method is advantageous as it does not require a reference standard of the analyte itself and can often detect impurities that may not be visible by other chromatographic techniques. nih.gov

Spectrophotometric and Spectrofluorimetric Approaches for Detection and Quantification

Spectrophotometric and spectrofluorimetric methods offer valuable alternatives for the analysis of chiral compounds like (S)-(-)-propafenone hydrochloride, providing sensitive and often cost-effective means of detection and quantification. While chromatographic techniques are dominant in enantioselective analysis, these optical methods, particularly when coupled with chiral selectors or derivatizing agents, present powerful analytical strategies. The inherent chromophoric and fluorophoric properties of the propafenone molecule form the basis for these approaches.

Spectrophotometric Methods

Direct ultraviolet (UV) spectrophotometry is a fundamental technique for quantifying propafenone hydrochloride. The molecule exhibits a characteristic absorption maximum (λmax) that allows for its determination in bulk and pharmaceutical forms. However, standard UV-Vis spectrophotometry cannot differentiate between the (S)- and (R)-enantiomers as they possess identical absorption spectra. Therefore, enantiomeric analysis requires the introduction of a chiral discriminator.

Several UV spectrophotometric methods have been developed for the quantification of total propafenone. In one such method, propafenone is estimated in ethanol, where it shows an absorption maximum at 301 nm. researchgate.net Another approach utilizes methanol as the solvent, identifying a λmax at 246.0 nm. ijcrt.org These methods are valued for their simplicity, speed, and cost-effectiveness in determining the total concentration of the drug. scribd.com

To achieve enantioselectivity, indirect spectrophotometric methods are employed. A notable strategy involves extractive spectrophotometry, where ion-pair complexes are formed between the drug and a specific dye. For instance, propafenone can be complexed with methylene (B1212753) blue in a phosphate (B84403) buffer at pH 8. The resulting bluish-green ion-pair complex is then extracted into chloroform (B151607) and measured colorimetrically at 485 nm. researchgate.net While this specific application was developed for the racemic mixture, the principle can be extended to enantioselective analysis by incorporating a chiral counter-ion.

The performance of these spectrophotometric methods is summarized in the table below.

| Method Type | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |

| UV Spectrophotometry | Ethanol | 301 | 20 - 200 | 0.9819 | researchgate.net |

| UV Spectrophotometry | Methanol | 246 | - | - | ijcrt.org |

| Extractive Spectrophotometry | Methylene Blue / Chloroform | 485 | 200 - 1000 | 0.9769 | researchgate.net |

Table 1: Summary of Spectrophotometric Methods for Propafenone Quantification.

Another advanced spectrophotometric technique is Resonance Light Scattering (RLS). This method is based on the enhancement of light scattering intensity when a drug associates with a larger molecule. For propafenone, an ion-association complex can be formed with 12-tungstophosphoric acid in an acidic medium (pH 1.0). nih.gov This complex leads to a significant increase in RLS intensity, with a maximum scattering peak at 340 nm. nih.gov This highly sensitive flow-injection analysis method allows for rapid sample processing and achieves a very low detection limit of 1.0 ng/mL. nih.gov

| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) | Detection Limit (ng/mL) | Reference |

| Resonance Light Scattering (RLS) | 12-Tungstophosphoric Acid | 340 | 0.003 - 9.0 | 1.0 | nih.gov |

Table 2: Performance of the Resonance Light Scattering Method for Propafenone.

Spectrofluorimetric Approaches

Spectrofluorimetry offers superior sensitivity and selectivity compared to absorption spectrophotometry. Propafenone is a naturally fluorescent molecule, which facilitates its detection. However, similar to spectrophotometry, the native fluorescence of (S)- and (R)-propafenone is identical. Enantiomeric differentiation, therefore, necessitates the use of chiral environments.

A novel and sophisticated approach involves the use of a chiral room temperature ionic liquid (RTIL) which functions as both a solvent and a chiral selector. nih.gov The principle relies on the formation of transient diastereomeric complexes between the enantiomers of a drug and the chiral RTIL. These diastereomeric interactions result in distinguishable changes in the fluorescence spectrum of the analyte. By analyzing these spectral differences, for instance with partial least squares analysis, the enantiomeric composition can be accurately determined. nih.gov This method has been successfully applied to various pharmaceuticals and demonstrates high sensitivity, with the potential to determine enantiomeric excess as low as 0.30%. nih.gov

Another strategy involves derivatization with a chiral reagent to form diastereomers that possess different spectrofluorimetric properties. While not specifically documented for propafenone in the reviewed literature, this is a common and effective technique in chiral analysis. The selection of the derivatizing agent and optimization of the reaction conditions are critical for the success of this approach.

These advanced spectrofluorimetric methods represent a promising frontier for the rapid, sensitive, and accurate enantiomeric analysis of (S)-(-)-propafenone hydrochloride, particularly for applications requiring high-throughput screening or the analysis of samples with low concentrations.

Emerging Research Directions and Theoretical Perspectives

Development of Enantiomer-Specific Therapeutic Strategies

Propafenone (B51707) is commercially available as a racemic mixture, meaning it contains equal amounts of its (S)- and (R)-enantiomers. nih.gov However, these two mirror-image molecules possess distinct pharmacological profiles, a phenomenon that has spurred research into enantiomer-specific therapeutic strategies. nih.gov The primary goal is to optimize antiarrhythmic efficacy while minimizing adverse effects by potentially using the individual enantiomers alone or in different ratios.

The two enantiomers have comparable potency in blocking the fast inward sodium channels, which is the basis of their Class 1C antiarrhythmic effect. nih.govdrugs.comrxlist.comnih.gov This action leads to a reduction in the upstroke velocity of the action potential, thereby slowing conduction in cardiac tissue. drugs.comrxlist.com However, a significant difference lies in their beta-blocking activity. (S)-propafenone is a potent beta-adrenoceptor antagonist, whereas the (R)-enantiomer has a much weaker effect. nih.govnih.govnih.gov Studies have shown that the affinity of (S)-propafenone for the beta-2 adrenoceptor can be approximately 100-fold greater than that of the (R)-enantiomer. nih.gov

This stereoselectivity has led to the hypothesis that a more targeted antiarrhythmic therapy could be achieved with the optically pure (R)-propafenone, which would provide the desired sodium channel blockade with a significant reduction in beta-blocking side effects. nih.gov Furthermore, research has revealed a complex interaction between the enantiomers when administered together as a racemate. The (R)-enantiomer can impair the metabolic disposition of the (S)-enantiomer, leading to higher-than-expected plasma concentrations of the S-form and, consequently, more pronounced beta-blockade than what would be predicted from the dose of the (S)-enantiomer alone. nih.govahajournals.org This interaction underscores that the effects of the racemic mixture are not a simple summation of the individual enantiomers' effects, providing a strong rationale for developing enantiomer-specific approaches. nih.gov

A mechanistic clinical trial recently explored the differential effects of (R)- and (S)-propafenone to test the hypothesis that inhibiting the ryanodine (B192298) receptor (RyR2) could prevent atrial fibrillation (AF). ahajournals.orgnih.gov This study leveraged the fact that (R)-propafenone is an RyR2 inhibitor while (S)-propafenone is not, highlighting how enantiomer-specific properties can be used to investigate distinct therapeutic targets. ahajournals.org

Table 1: Comparative Pharmacological Activities of Propafenone Enantiomers

| Feature | (S)-(-)-Propafenone | (R)-(+)-Propafenone |

| Sodium Channel Blockade | Potent, comparable to (R)-enantiomer nih.govnih.gov | Potent, comparable to (S)-enantiomer nih.govnih.gov |

| Beta-Adrenergic Blockade | Potent beta-blocker nih.govnih.gov | Weak beta-blocker nih.govnih.gov |

| Ryanodine Receptor (RyR2) Inhibition | Not an inhibitor ahajournals.orgnih.gov | Inhibitor ahajournals.orgnih.gov |

| Primary Clinical Effect of Enantiomer | Beta-blockade, Sodium channel blockade nih.govnih.gov | Sodium channel blockade nih.gov |

Investigations into Novel Ion Channel Targets and Modulators

While the primary mechanism of action for propafenone involves blocking cardiac sodium channels (NaV1.5), recent research has identified its interaction with other crucial ion channels. drugs.comrxlist.comumcutrecht.nl These investigations into novel targets are critical for a complete understanding of its electrophysiological profile and for the development of new, more specific antiarrhythmic drugs. (S)-propafenone plays a key role in these studies due to its distinct modulatory effects.

Human Ether-a-go-go-Related Gene (hERG) Potassium Channels: Propafenone has been shown to inhibit hERG potassium channels, which are fundamental to cardiac repolarization. nih.govoup.comnih.gov This inhibition is a concern for many antiarrhythmic drugs as it can prolong the QT interval and potentially lead to life-threatening arrhythmias. Studies indicate that propafenone blocks hERG channels in a manner that suggests it binds preferentially to the open and inactivated states of the channel. oup.com Research into propafenone derivatives aims to understand the structural features that govern how tightly a drug binds and whether it becomes "trapped" in the channel, which could inform the design of safer alternatives. nih.govnih.gov A possible stereoselective interaction of the propafenone enantiomers with the hERG channel is an area of ongoing evaluation. nih.gov

Inwardly Rectifying Potassium (Kir2.1) Channels: The Kir2.1 channel is vital for maintaining the resting membrane potential in cardiac cells and for regulating excitability. umcutrecht.nluu.nl Propafenone has been identified as an agonist for the Kir2.1 channel. umcutrecht.nluu.nl However, its therapeutic utility in this regard is limited by significant off-target effects, most notably its primary action of blocking NaV1.5 channels. umcutrecht.nl This has prompted the development of propafenone analogues that might retain the beneficial Kir2.1-opening properties with greater specificity and fewer adverse effects, potentially offering new treatments for conditions like Andersen-Tawil syndrome or heart failure. umcutrecht.nluu.nl

Ryanodine Receptor (RyR2) Calcium Release Channels: A groundbreaking area of research has identified (R)-propafenone as an inhibitor of the RyR2 calcium release channel, a key player in intracellular calcium handling and a trigger for certain types of arrhythmias. ahajournals.orgnih.gov In contrast, (S)-propafenone does not inhibit RyR2. ahajournals.org This stereospecific difference was the foundation of a clinical trial designed to test whether RyR2 inhibition could prevent AF. ahajournals.orgnih.gov Although the trial's results were confounded by the strong sodium channel blockade from both enantiomers, it established RyR2 as a novel, druggable target and demonstrated the utility of using propafenone's enantiomers to probe specific arrhythmic mechanisms in humans. ahajournals.org

Table 2: (S)-(-)-Propafenone Hydrochloride and Novel Ion Channel Interactions

| Ion Channel Target | Effect of Propafenone | Research Implications |

| hERG (Kv11.1) Potassium Channel | Inhibition/Blockade oup.comnih.gov | Understanding potential for proarrhythmia; designing derivatives with reduced hERG trapping. nih.gov |

| Kir2.1 Inward Rectifier K+ Channel | Agonist activity umcutrecht.nluu.nl | Investigating development of specific Kir2.1 openers based on propafenone structure. umcutrecht.nl |

| Ryanodine Receptor 2 (RyR2) | (S)-enantiomer is not an inhibitor ahajournals.orgnih.gov | Used as a control against the (R)-enantiomer to isolate the electrophysiological role of RyR2 inhibition. ahajournals.org |

Pharmacogenomic Considerations in Stereoselective Metabolism Research

The metabolism of propafenone is highly variable among individuals, a fact largely explained by pharmacogenomics—the study of how genes affect a person's response to drugs. nih.govnih.gov Research in this area is crucial for optimizing propafenone therapy, and it has a particular focus on the stereoselective metabolism of the (S)- and (R)-enantiomers.

Propafenone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. drugs.comnih.govyoutube.com The gene for CYP2D6 is highly polymorphic, meaning it exists in many different variations (alleles), leading to different levels of enzyme activity. nih.gov Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, which is the "normal" phenotype), and ultrarapid metabolizers (UMs). nih.govnih.gov

This genetic variation has profound consequences for propafenone's pharmacokinetics. In individuals who are CYP2D6 poor metabolizers, the primary metabolic pathway (5-hydroxylation) is impaired. nih.govnih.gov This leads to significantly higher plasma concentrations of the parent drug, including (S)-propafenone, compared to extensive metabolizers receiving the same dose. nih.govnih.gov A meta-analysis confirmed that the pharmacokinetic parameters of propafenone were significantly different between PMs and EMs. nih.gov